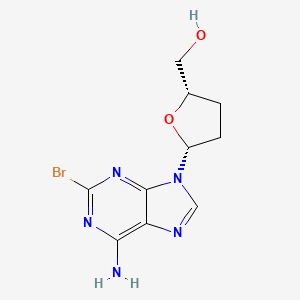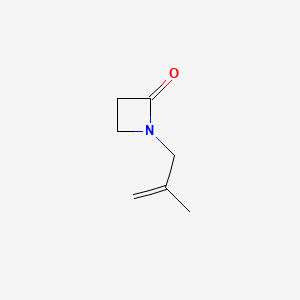
1-(2-Methylprop-2-enyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylprop-2-enyl)azetidin-2-one is a chemical compound belonging to the azetidinone family, which is characterized by a four-membered lactam ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Methylprop-2-enyl)azetidin-2-one can be synthesized through various methods. One common approach involves the Staudinger ketene-imine cycloaddition reaction, where ketenes react with imines to form the azetidinone ring. This reaction typically requires acid chlorides and tertiary amines as reagents and can be carried out under thermal or photochemical conditions . Another method involves the use of propylphosphonic anhydride (T3P®) as an acid activator, which allows for the synthesis of azetidinones under mild and clean conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Staudinger reactions or other cycloaddition reactions optimized for high yield and purity. The use of microwave irradiation has also been explored as a greener and more efficient method for synthesizing azetidinones .
化学反应分析
Types of Reactions: 1-(2-Methylprop-2-enyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives of the azetidinone ring.
Substitution: Substitution reactions, particularly at the 4-position, can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as chloroacetyl chloride and triethylamine are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted azetidinones, which can exhibit different biological activities depending on the nature of the substituents .
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 1-(2-Methylprop-2-enyl)azetidin-2-one involves its interaction with molecular targets such as tubulin. By binding to the colchicine-binding site on tubulin, the compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it has been identified as a dual inhibitor of histone deacetylase 6 (HDAC6) and histone deacetylase 8 (HDAC8), which further contributes to its antiproliferative effects .
相似化合物的比较
1-(2-Methylprop-2-enyl)azetidin-2-one can be compared with other azetidinone derivatives, such as:
3-(Prop-1-en-2-yl)azetidin-2-one: Similar in structure but with different substituents, leading to variations in biological activity.
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Known for its antimitotic properties and structural similarity.
Spiro-azetidin-2-one derivatives: These compounds exhibit diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a promising candidate for further research and development.
属性
分子式 |
C7H11NO |
|---|---|
分子量 |
125.17 g/mol |
IUPAC 名称 |
1-(2-methylprop-2-enyl)azetidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-6(2)5-8-4-3-7(8)9/h1,3-5H2,2H3 |
InChI 键 |
AURMKPBOWSOQPP-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CN1CCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate](/img/structure/B13838257.png)
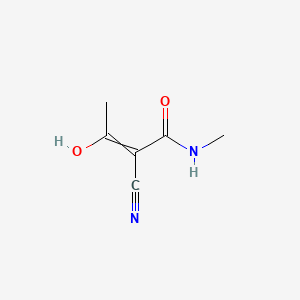
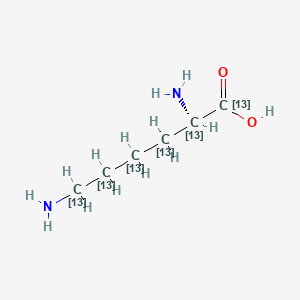
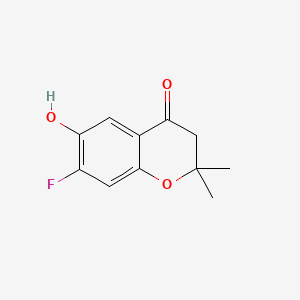
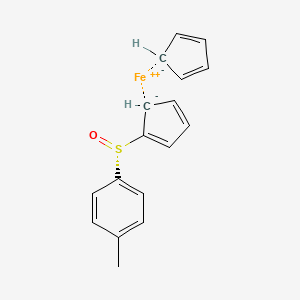
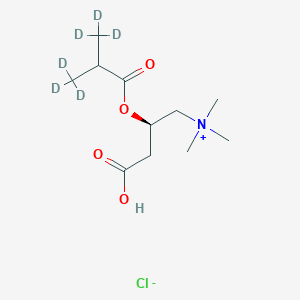
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)
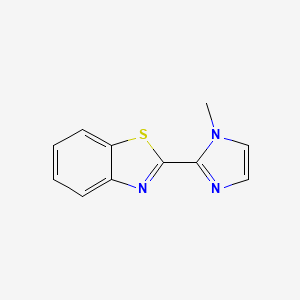
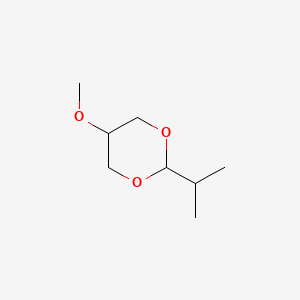


![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)

